![molecular formula C9H10N6O3S B483783 4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide](/img/structure/B483783.png)
4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide is a complex organic compound that features a pyrazole ring and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of 4-aminobenzenesulfonamide with a diazonium salt derived from 5-amino-3-oxo-2,3-dihydro-1H-pyrazole. The reaction is usually carried out in an acidic medium to facilitate the diazotization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its azo group.
Wirkmechanismus
The mechanism of action of 4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-[2-(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazen-1-yl]benzenesulfonamide
- **4-[(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]benzenesulfonic acid
- **4-[(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)diazenyl]benzenesulfonyl chloride
Uniqueness
What sets this compound apart is its unique combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H10N6O3S |
|---|---|
Molekulargewicht |
282.28g/mol |
IUPAC-Name |
4-[(3-amino-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C9H10N6O3S/c10-8-7(9(16)15-14-8)13-12-5-1-3-6(4-2-5)19(11,17)18/h1-4H,(H2,11,17,18)(H4,10,14,15,16) |
InChI-Schlüssel |
UBPDTWKBVCHDJJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(NNC2=O)N)S(=O)(=O)N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(NNC2=O)N)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


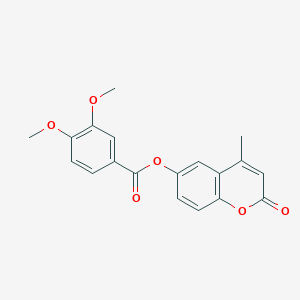
![6-benzyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B483715.png)
![8-iodo-3,4-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B483724.png)
![7-[2-(4-chlorophenyl)-2-(hydroxyimino)ethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B483725.png)
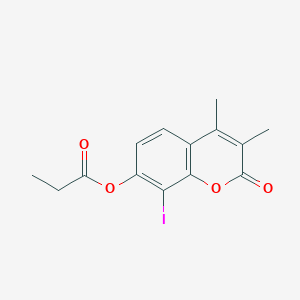
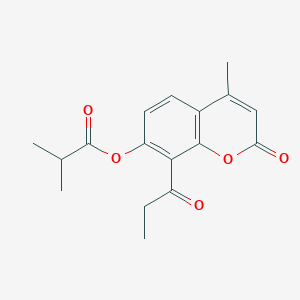
![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-ethyl-4-methyl-2H-chromen-2-one](/img/structure/B483732.png)
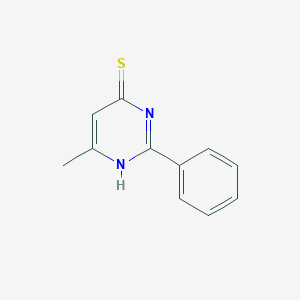
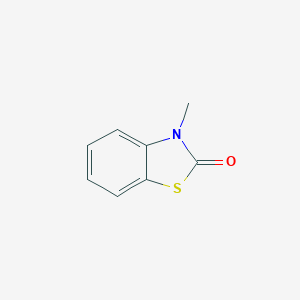
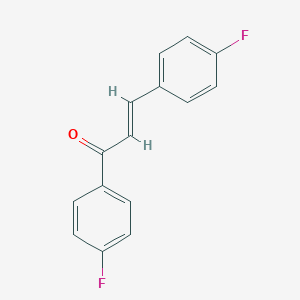
![4-[(2-fluorophenyl)diazenyl]-1-phenyl-1H-pyrazole-3,5-diamine](/img/structure/B483824.png)
![4-[(4-chlorobenzylidene)amino]-5-(4-pyridinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B483861.png)
![2-[(4-Chlorophenyl)diazenyl]-1-hydroxy-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483888.png)
![6-(4-Bromo-phenyl)-3-pyridin-4-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B483928.png)
